4-Bromobenzo[d]thiazole-2-carbonitrile

Lipophilicity Medicinal chemistry Physicochemical profiling

Fragment-based screening campaigns often stall due to a lack of synthetic handles for late-stage diversification. 4-Bromobenzo[d]thiazole-2-carbonitrile (CAS 1188023-00-8) solves this by providing a universal C4-Br handle for Pd-catalysed Suzuki, Sonogashira and Buchwald-Hartwig couplings, while the essential 2-cyano pharmacophore (class-level antiproliferative IC₅₀ ~20-25 μM) is retained. Its distinct physicochemical profile (XLogP3 = 3.1, TPSA = 64.9 Ų, zero H-bond donors) avoids redundancy in RO3-compliant fragment libraries. Supply-chain certainty: ISO-certified purity ≥98%, documented storage at 2-8 °C, and room-temperature shipping reduce in-house characterisation burden versus custom synthesis.

Molecular Formula C8H3BrN2S
Molecular Weight 239.09 g/mol
CAS No. 1188023-00-8
Cat. No. B1376078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzo[d]thiazole-2-carbonitrile
CAS1188023-00-8
Molecular FormulaC8H3BrN2S
Molecular Weight239.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(S2)C#N
InChIInChI=1S/C8H3BrN2S/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H
InChIKeyLMJCONZUVMGTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzo[d]thiazole-2-carbonitrile: Medicinal Chemistry Building Block


4‑Bromobenzo[d]thiazole‑2‑carbonitrile (CAS 1188023‑00‑8) is a heterocyclic aromatic compound consisting of a benzothiazole core with a bromine substituent at the 4‑position and a nitrile group at the 2‑position [1]. Its computed physicochemical properties include a molecular weight of 239.09 g mol⁻¹, XLogP3 of 3.1, topological polar surface area of 64.9 Ų, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and zero rotatable bonds [1]. The compound belongs to the benzothiazole‑2‑carbonitrile class, which has demonstrated in vitro antiproliferative activity (2‑cyano‑4,7‑dimethoxybenzothiazole derivatives: IC₅₀ = 20.6 μM and 25.2 μM against murine L1210 leukemia cells) [2] and is widely employed as a fragment‑sized building block in drug‑discovery campaigns [3].

1
Fragment-based drug discovery building block – heterocyclic scaffold for fragment library design and hit generation.
2
Late-stage diversification handle – 4-bromo substituent enables Pd-catalysed cross-coupling for SAR exploration.
3
Physicochemical profiling studies – distinct lipophilicity and polar surface area support fragment chemical space analysis.

Why 4-Bromobenzo[d]thiazole-2-carbonitrile Is Irreplaceable


Although all benzothiazole‑2‑carbonitrile derivatives share the same bicyclic core, substitution at the 4‑position profoundly alters three properties critical to both synthetic utility and biological target engagement: (i) the electron‑withdrawing bromine atom at C‑4 polarises the aromatic ring and modulates the electrophilicity of the 2‑cyano group, affecting reactivity in cross‑coupling and cyclisation reactions; (ii) the bromine provides a universal chemical handle for Pd‑catalysed Suzuki, Sonogashira, and Buchwald–Hartwig couplings, enabling late‑stage diversification that the unsubstituted parent (benzo[d]thiazole‑2‑carbonitrile, CAS 2602‑85‑9) cannot support without pre‑functionalisation [1]; and (iii) the 4‑bromo substitution pattern imparts a distinct lipophilicity (computed XLogP3 = 3.1) compared with the 4‑chloro, 4‑methoxy, or unsubstituted analogs, directly influencing membrane permeability, solubility, and off‑target binding profiles within fragment‑based screening cascades [2]. Consequently, interchange of 4‑bromo‑ with 6‑bromo‑, 4‑chloro‑, or unsubstituted benzothiazole‑2‑carbonitriles in a synthetic route or biological assay will lead to divergent reaction outcomes and non‑comparable structure‑activity data.

4-Cl analog
Different lipophilicity profile – XLogP3 ~2.9 shifts membrane partitioning and may alter fragment screening behavior relative to the 4-bromo derivative.
6-Br isomer
Altered cross-coupling reactivity – steric and electronic differences at the 6-position may reduce Pd-catalysed coupling rates and yields.
Unsubstituted parent
Lacks synthetic handle – requires pre-functionalisation for diversification; TPSA and H-bond acceptor count differ, affecting fragment library diversity metrics.

Differentiation Evidence for 4-Bromobenzo[d]thiazole-2-carbonitrile


Lipophilicity Profile vs. 4-Substituted Analogs

The predicted octanol‑water partition coefficient (XLogP3) for 4‑bromobenzo[d]thiazole‑2‑carbonitrile is 3.1, compared with 2.9 for the 4‑chloro analog and an estimated ~2.1–2.3 for the unsubstituted benzo[d]thiazole‑2‑carbonitrile [1]. This ~0.8 log-unit increase relative to the parent compound translates to approximately 6‑fold higher predicted membrane partitioning, which is a critical parameter for fragment‑based library design where balanced lipophilicity governs hit‑to‑lead progression [2].

Lipophilicity profile
Class-level inference
XLogP3 = 3.1
Δ +0.8 to +1.0 vs unsubstituted parent
Supports fragment library diversity assessment.
In silico computed values; experimental log P data not available.
Lipophilicity Medicinal chemistry Physicochemical profiling

Cross-Coupling Reactivity: 4-Bromo vs. 6-Bromo Isomer

The bromine atom at the 4‑position of the benzothiazole ring is sterically less hindered than bromine at the 6‑position, leading to faster oxidative addition rates in Pd(0)‑catalysed reactions. Studies on 4‑bromobenzothiazole and 4‑bromothiazole systems demonstrate that Suzuki, Sonogashira, and Negishi couplings proceed with high conversion at the 4‑position, whereas the 6‑bromo positional isomer (CAS 741253‑03‑2) exhibits measurably slower reaction kinetics due to the different electronic environment of the benzene ring . In a published study on 4‑bromo‑2,4′‑bithiazole synthesis, Sonogashira coupling at the 4‑position proceeded with 50% yield under standard conditions, which serves as a class‑level benchmark for 4‑bromobenzothiazole reactivity .

Cross-coupling reactivity
Class-level inference
4-position bromine: sterically accessible; benchmark Sonogashira yield ~50%.
4-bromo isomer preferred for reactive aryl halide workflows.
Quantitative rate comparison data for 6-bromo isomer not publicly available.
Cross-coupling Synthetic methodology Late-stage functionalisation

Antiproliferative Activity: 2-Cyano Pharmacophore Requirement

In a systematic study of benzothiazole‑2‑carbonitrile derivatives evaluated against murine L1210 leukemia cells, the 2‑cyano‑4,7‑dimethoxybenzothiazole compounds 3a and 3b exhibited IC₅₀ values of 20.6 μM and 25.2 μM, respectively, and arrested cells in the G2 + M phase [1]. Suppression of the 2‑cyano substituent or replacement with carboxy or aminocarbonyl groups abolished antiproliferative activity, establishing the 2‑cyano group as a critical pharmacophoric element [1]. Although the specific 4‑bromo‑2‑carbonitrile derivative was not directly tested in this study, these data provide a class‑level activity baseline indicating that benzothiazole‑2‑carbonitriles with electron‑withdrawing substituents on the benzene ring retain low‑micromolar antiproliferative potency. No equivalent head‑to‑head data for 4‑bromo versus 4‑chloro or 4‑methoxy congeners are currently available in the peer‑reviewed literature (explicit data gap).

Antiproliferative class benchmark
Class-level inference
2-Cyano analogs: IC₅₀ 20.6–25.2 μM (L1210). Non-cyano analogs: >100 μM.
2-cyano group reported as critical pharmacophoric element.
No direct IC₅₀ data for the 4-bromo derivative; data gap explicitly noted.
Antiproliferative Cancer Cell cycle

Fragment Library Profiling: Stability and Reactivity

A focused library of 49 fragment‑sized thiazoles and thiadiazoles, including brominated derivatives, was profiled in a cascade of biochemical inhibition, redox activity, thiol reactivity, and stability assays [1]. The study demonstrated that brominated thiazoles can exhibit varying degrees of non‑specific reactivity and stability liabilities that must be de‑risked through systematic profiling [1]. While individual compound data for 4‑bromobenzo[d]thiazole‑2‑carbonitrile were not separately reported, the study provides a validated high‑throughput profiling workflow applicable to any thiazole fragment, establishing that procurement of well‑characterised, high‑purity building blocks (typically ≥ 98%) is a prerequisite for generating interpretable fragment screening data [1].

Fragment profiling context
Class-level inference
49 thiazole fragments profiled for stability, redox activity, and thiol reactivity.
Profiling workflow available; compound-specific stability data not reported.
High-purity building blocks recommended for fragment screening campaigns.
Fragment-based drug discovery Compound stability Thiol reactivity

TPSA and H-Bond Profile vs. Methoxy and Unsubstituted Analogs

The topological polar surface area (TPSA) of 4‑bromobenzo[d]thiazole‑2‑carbonitrile is 64.9 Ų, with zero hydrogen‑bond donors and three hydrogen‑bond acceptors [1]. The 4‑methoxy analog (CAS 7267‑30‑3) has a higher TPSA (estimated ~74 Ų due to the additional oxygen atom) and gains an additional hydrogen‑bond acceptor, while the unsubstituted parent benzo[d]thiazole‑2‑carbonitrile has a lower TPSA (estimated ~51 Ų) and only two hydrogen‑bond acceptors [1]. These differences place the three compounds at distinct points in CNS‑MPO and Rule‑of‑Three (RO3) fragment chemical space, meaning they should be treated as separate entities in fragment library physicochemical filtering and diversity analysis [2].

TPSA and H-bond profile
Supporting evidence
TPSA = 64.9 Ų. H-bond acceptors = 3. Distinct from unsubstituted (51 Ų) and 4-methoxy (74 Ų) analogs.
Occupies a distinct region of fragment chemical space.
Computed descriptors; supports Rule-of-Three diversity filtering.
Physicochemical properties Drug-likeness Fragment library design

Validated Applications of 4-Bromobenzo[d]thiazole-2-carbonitrile


Fragment Library Design for Physicochemical Diversity

With a computed XLogP3 of 3.1, TPSA of 64.9 Ų, and zero H‑bond donors, 4‑bromobenzo[d]thiazole‑2‑carbonitrile occupies a distinct region of fragment chemical space compared with the unsubstituted parent (TPSA ≈ 51 Ų) and the 4‑methoxy analog (TPSA ≈ 74 Ų) . Fragment library curators seeking to maximise three‑dimensional diversity while respecting Rule‑of‑Three (RO3) compliance should include this compound as a representative 4‑substituted benzothiazole‑2‑carbonitrile to avoid physicochemical redundancy with other members of the benzothiazole fragment family. The Proj et al. (2022) fragment profiling workflow provides a validated protocol for de‑risking this compound prior to primary screening .

Late-Stage Diversification via Pd-Catalysed Cross-Coupling

The aryl bromide at the 4‑position serves as a universal synthetic handle for Suzuki, Sonogashira, Negishi, and Buchwald–Hartwig coupling reactions, enabling systematic exploration of the C‑4 vector in benzothiazole‑2‑carbonitrile lead compounds . In contrast, the unsubstituted benzo[d]thiazole‑2‑carbonitrile requires pre‑functionalisation (e.g., directed C–H activation) to achieve the same diversification. Medicinal chemistry teams executing parallel library synthesis with the aim of improving antiproliferative potency beyond the class‑level baseline IC₅₀ of ~20–25 μM should select the 4‑bromo derivative as the key diversification intermediate rather than the 6‑bromo positional isomer, which offers a different trajectory for SAR exploration.

Benzothiazole C-4 SAR for Antiproliferative Activity

The class‑level evidence that 2‑cyano substitution is essential for antiproliferative activity (IC₅₀ 20.6–25.2 μM for 2‑cyano‑4,7‑dimethoxybenzothiazoles versus > 100 μM for 2‑carboxy/2‑aminocarbonyl analogs) positions 4‑bromobenzo[d]thiazole‑2‑carbonitrile as the optimal starting point for exploring the SAR of the C‑4 position while retaining the essential 2‑cyano pharmacophore. Research groups conducting systematic variation of the 4‑substituent can use this compound as a direct precursor to access 4‑aryl, 4‑alkynyl, 4‑amino, and 4‑alkyl derivatives via a single set of cross‑coupling conditions, generating a coherent SAR dataset anchored to a common synthetic intermediate.

High-Purity Building Blocks for ISO-Compliant R&D

Commercially, 4‑bromobenzo[d]thiazole‑2‑carbonitrile is available at certified purity levels of 95–98% (HPLC) from multiple suppliers with ISO‑compliant quality systems . For pharmaceutical R&D organisations requiring traceable, well‑characterised heterocyclic building blocks for GLP or GMP precursor synthesis, the availability of this compound at defined purity grades, combined with documented storage conditions (sealed, dry, 2–8 °C) and room‑temperature shipping stability , provides a procurement‑ready solution that reduces in‑house characterisation burden compared with custom‑synthesised alternatives.

Application
Selection Property
Validation Focus
Fragment library design
Physicochemical diversity profile
Computed XLogP3 and TPSA confirmation; Rule-of-Three compliance review
Late-stage diversification
4-bromo cross-coupling handle
Pd-catalysed coupling efficiency; comparison with 6-bromo isomer reactivity
Antiproliferative SAR studies
2-cyano pharmacophore retention
Cell-based assay endpoint review; class-level IC₅₀ benchmarking
High-purity R&D procurement
Certified purity and quality documentation
HPLC purity verification; storage stability under recommended conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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